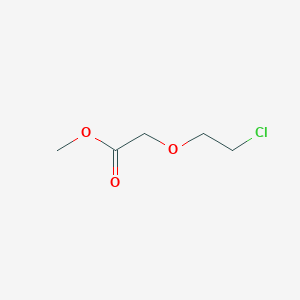

Methyl 2-(2-chloroethoxy)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-chloroethoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3/c1-8-5(7)4-9-3-2-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFIZBYHUOHTQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571701 | |

| Record name | Methyl (2-chloroethoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83881-47-4 | |

| Record name | Methyl 2-(2-chloroethoxy)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83881-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2-chloroethoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 2-(2-chloroethoxy)acetate" CAS number 83881-47-4

An In-depth Technical Guide to Methyl 2-(2-chloroethoxy)acetate (CAS 83881-47-4)

Authored by: A Senior Application Scientist

Introduction: Unveiling a Versatile Bifunctional Reagent

This compound, identified by CAS number 83881-47-4, is a pivotal chemical intermediate whose strategic importance in modern organic synthesis and pharmaceutical development cannot be overstated.[1] Its molecular architecture, featuring both a reactive chloroalkane and an ester functional group, makes it a versatile bifunctional building block.[1][2] This unique combination allows chemists to introduce specific ethoxy-acetate moieties into larger molecules, a common requirement in the construction of complex molecular frameworks for therapeutic compounds.[1] Primarily, it serves as a crucial precursor in the synthesis of numerous Active Pharmaceutical Ingredients (APIs), most notably the second-generation antihistamine, Cetirizine.[2] This guide provides an in-depth exploration of its synthesis, reactivity, applications, and handling protocols, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in research and development. This compound is typically a colorless to yellow liquid under standard conditions.[3]

| Property | Value | Source(s) |

| CAS Number | 83881-47-4 | [2][4][5][6] |

| Molecular Formula | C₅H₉ClO₃ | [4][5][6][7] |

| Molecular Weight | 152.57 - 152.6 g/mol | [2][4][6][7] |

| Appearance | Colorless to Yellow Liquid | [3][8] |

| Density | 1.2081 g/cm³ | [5] |

| Boiling Point | 98-99 °C at 19 Torr | [5] |

| Flash Point | 90.1°C | [5] |

| Purity | ≥97% | [3][4][8] |

| Storage Temperature | 4°C / Refrigerator | [3][4] |

| IUPAC Name | This compound | [7] |

| SMILES | COC(=O)COCCCl | [4][6][7] |

| InChI Key | RDFIZBYHUOHTQI-UHFFFAOYSA-N | [2][3][7][8] |

Synthesis and Manufacturing: Pathways to a Key Intermediate

The synthesis of this compound has evolved to include several efficient and scalable methods. The choice of synthetic route often depends on factors such as starting material availability, desired purity, and environmental considerations.

Common Synthetic Strategies

-

Nucleophilic Substitution (Williamson Ether Synthesis Variant): A robust and widely used method involves the reaction between 2-chloroethanol and methyl chloroacetate.[2] This reaction is typically carried out in the presence of a base, such as sodium hydroxide, which deprotonates the alcohol to form a more nucleophilic alkoxide, facilitating the displacement of the chloride from methyl chloroacetate.[2] This approach is scalable and can achieve high yields (>90%).[2]

-

Oxidation followed by Esterification: A greener approach begins with the direct oxidation of 2-(2-chloroethoxy)ethanol to its corresponding carboxylic acid, 2-(2-chloroethoxy)acetic acid.[2] This can be achieved using various oxidizing agents.

-

TEMPO-catalyzed oxidation: A notable method employs a TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy) catalyst with calcium hypochlorite, achieving a 72% yield of the acid precursor.[2]

-

Nitric Acid Oxidation: An environmentally conscious alternative uses nitric acid in an aqueous medium, minimizing the use of organic solvents.[2] The resulting 2-(2-chloroethoxy)acetic acid is then esterified with methanol, typically under acidic catalysis (e.g., H₂SO₄), to yield the final product.[2]

-

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 83881-47-4 | Benchchem [benchchem.com]

- 3. This compound | 83881-47-4 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. chembk.com [chembk.com]

- 6. clearsynth.com [clearsynth.com]

- 7. This compound | C5H9ClO3 | CID 15337474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CymitQuimica [cymitquimica.com]

"Methyl 2-(2-chloroethoxy)acetate" molecular structure and formula

An In-depth Technical Guide to Methyl 2-(2-chloroethoxy)acetate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional organic compound of significant interest in the fields of organic synthesis and pharmaceutical development. Possessing both a reactive chloroalkane and a methyl ester, this molecule serves as a versatile building block for the construction of more complex molecular architectures.[1] Its primary utility is demonstrated in its role as a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs), most notably the second-generation antihistamine, Cetirizine.[2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and applications, with a focus on its practical use in a research and development setting.

Nomenclature and Chemical Identifiers

Proper identification is critical for regulatory compliance and scientific accuracy. This compound is cataloged under several identifiers across major chemical databases.

| Identifier | Value | Source |

| CAS Number | 83881-47-4 | PubChem, Sigma-Aldrich[3][4] |

| IUPAC Name | This compound | PubChem[3] |

| Molecular Formula | C₅H₉ClO₃ | PubChem[3] |

| Molecular Weight | 152.57 g/mol | PubChem[3] |

| InChI Key | RDFIZBYHUOHTQI-UHFFFAOYSA-N | PubChem[3] |

| Synonyms | (2-Chloro-ethoxy)-acetic acid methyl ester, Methyl (2-chloroethoxy)acetate | PubChem, Echemi[3][5] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and behavior in reactions. This compound is typically a colorless to yellow liquid.[4]

| Property | Value | Source |

| Density | 1.2081 g/cm³ | ChemBK[6] |

| Boiling Point | 98-99 °C (at 19 Torr) | ChemBK[6] |

| Flash Point | 90.1 °C | ChemBK[6] |

| Topological Polar Surface Area | 35.53 Ų | ChemScene[7] |

| XLogP3 | 0.6 | PubChem[3] |

| Storage Temperature | Refrigerator (4°C) | Sigma-Aldrich, ChemScene[4][7] |

Molecular Structure and Analysis

The utility of this compound stems from its distinct functional groups: a methyl ester and a primary alkyl chloride separated by an ether linkage. This bifunctionality allows for sequential or orthogonal chemical modifications.

-

Methyl Ester Group (-COOCH₃): This group is susceptible to hydrolysis under acidic or basic conditions, which converts it to a carboxylic acid.[2] This transformation is a key step in the synthesis of APIs like Cetirizine, where the ester acts as a protected form of the carboxylic acid.[2]

-

Chloroethoxy Moiety (-OCH₂CH₂Cl): The terminal chlorine atom is an effective leaving group, making the adjacent carbon atom a prime site for bimolecular nucleophilic substitution (SN2) reactions.[2] This allows for the introduction of a wide variety of nucleophiles, forming the basis of its use as an alkylating agent.[2]

References

"Methyl 2-(2-chloroethoxy)acetate" synthesis pathways

An In-depth Technical Guide to the Synthesis of Methyl 2-(2-chloroethoxy)acetate

Abstract

This compound (CAS No. 83881-47-4) is a pivotal intermediate in the fine chemical and pharmaceutical industries, most notably as a key building block in the synthesis of second-generation antihistamines such as Cetirizine.[1][2][3] Its bifunctional nature, possessing both a reactive chloroalkane and an ester group, makes it a versatile reagent for constructing complex molecular architectures.[1][2] This guide provides an in-depth exploration of the primary synthetic pathways for this compound, designed for researchers, chemists, and professionals in drug development. We will dissect two core strategies: a two-step approach involving the oxidation of an alcohol precursor followed by esterification, and a more direct one-step Williamson ether synthesis. The discussion emphasizes the mechanistic rationale behind procedural choices, presents detailed, field-proven protocols, and offers a comparative analysis to guide process optimization and scale-up.

Introduction: The Strategic Importance of this compound

The utility of an intermediate is defined by its ability to efficiently introduce specific structural motifs into a target molecule. This compound excels in this role. Its structure contains two distinct reactive sites: the chlorine atom, which serves as an excellent leaving group for nucleophilic substitution (SN2) reactions, and the methyl ester, which can undergo hydrolysis or transesterification.[1] This dual functionality allows for sequential, controlled modifications, making it an indispensable raw material for multi-step syntheses.[1] Its most prominent application is in the alkylation of 1-(4-chlorophenylmethyl)-piperazine, a critical step in the industrial production of the widely used anti-allergy medication, Cetirizine.[3]

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of this compound can be logically approached via two distinct and well-established routes. The choice between them often depends on factors such as starting material availability, desired scale, and process safety considerations.

-

Pathway I: Two-Step Synthesis via an Acid Intermediate. This is a robust and often high-yielding approach that proceeds in two distinct stages. First, a readily available alcohol, 2-(2-chloroethoxy)ethanol, is oxidized to its corresponding carboxylic acid, 2-(2-chloroethoxy)acetic acid. This intermediate is then subjected to Fischer esterification with methanol to yield the final product. This pathway offers clear control over each transformation step.[1][4]

-

Pathway II: Direct Williamson Ether Synthesis. This pathway represents a more convergent approach, forming the core ether linkage in a single, base-catalyzed step. It involves the SN2 reaction between 2-chloroethanol and methyl chloroacetate.[1][5] This method is often favored for its atom economy and potentially shorter overall process time.

The following sections will provide a detailed technical breakdown of each pathway.

Pathway I: Oxidation and Subsequent Esterification

This pathway separates the formation of the carboxylic acid moiety from the final esterification, allowing for the isolation and purification of the 2-(2-chloroethoxy)acetic acid intermediate.[4][6]

Part A: Synthesis of 2-(2-chloroethoxy)acetic Acid

The critical step in this sequence is the selective oxidation of the primary alcohol, 2-(2-chloroethoxy)ethanol. Several effective methods have been developed, with the choice of oxidant being the primary variable.

Nitric acid is a powerful and cost-effective oxidant for converting primary alcohols to carboxylic acids. The reaction is typically performed in an aqueous medium, which aligns with green chemistry principles by avoiding organic solvents.[1][7]

Causality and Mechanistic Insight: The reaction proceeds through the formation of a nitrous acid ester, which then undergoes elimination. The nitrogen oxides generated during the reaction act as the catalytic oxidizing species. The temperature must be carefully controlled to prevent runaway reactions and the formation of undesired byproducts.[8]

Experimental Protocol: Nitric Acid Oxidation [7][8]

-

Setup: In a well-ventilated fume hood, equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a condenser fitted with a gas absorption trap (for nitrogen oxides).

-

Charging: Add 2-(2-chloroethoxy)ethanol (e.g., 1.0 mole) to the flask.

-

Reaction: Cool the flask in an ice bath. Slowly add concentrated nitric acid (e.g., 4.0-5.0 moles) dropwise via the dropping funnel, maintaining the internal temperature between 10-20°C.

-

Digestion: After the addition is complete, allow the mixture to stir at room temperature for 18-24 hours.[7][9] Subsequently, heat the mixture to 80-90°C until the evolution of reddish-brown NO₂ gas ceases.

-

Workup: Cool the reaction mixture to room temperature. Remove excess nitric acid and water under reduced pressure (10-20 mmHg) at a temperature not exceeding 80°C.[8]

-

Extraction: Extract the residue with a suitable organic solvent, such as dichloroethane or ethyl acetate.[8][9]

-

Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield crude 2-(2-chloroethoxy)acetic acid. The product can be further purified by vacuum distillation.

A milder and more selective alternative involves using a catalytic amount of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) with a stoichiometric co-oxidant like calcium hypochlorite. This system operates under biphasic conditions at room temperature.[10]

Causality and Mechanistic Insight: The active oxidizing species is the N-oxoammonium ion, which is generated from TEMPO by the primary oxidant (hypochlorite). This species selectively oxidizes the primary alcohol to an aldehyde, which is then rapidly hydrated and further oxidized to the carboxylic acid. The catalytic nature of TEMPO makes this an efficient process.

Experimental Protocol: TEMPO-Catalyzed Oxidation [10]

-

Setup: To a flask equipped with a magnetic stirrer, add 2-(2-chloroethoxy)ethanol (e.g., 0.25 mol), dichloromethane (150 mL), water (60 mL), sodium bicarbonate (0.34 mol), and TEMPO (0.0014 mol).

-

Oxidation: While stirring vigorously at room temperature, add a solution of calcium hypochlorite (e.g., 0.24 mol) in water (240 mL) dropwise over 30-60 minutes.

-

Quenching: After the addition is complete, stir for an additional 30 minutes. Quench the reaction by adding sodium metabisulfite (e.g., 0.007 mol) to destroy excess oxidant.

-

Phase Separation: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. Extract the aqueous phase with additional dichloromethane (2 x 10 mL).

-

Acidification & Extraction: Combine the aqueous layers and acidify to pH 1-2 with concentrated hydrochloric acid. Extract the product from the acidified aqueous phase with methyl isobutyl ketone (5 x 50 mL).

-

Isolation: Combine the ketone extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(2-chloroethoxy)acetic acid.[10]

Data Presentation: Comparison of Oxidation Methods

| Method | Key Reagents | Reported Yield | Temperature | Key Advantages/Disadvantages |

| Nitric Acid | Conc. HNO₃, Water | ~95%[1][7] | 10-90°C[8] | Pro: High yield, low-cost reagents. Con: Generation of toxic NOx gases, strongly acidic conditions. |

| TEMPO/Ca(OCl)₂ | TEMPO, Ca(OCl)₂, NaHCO₃ | ~72%[1][10] | Room Temp. | Pro: Mild conditions, high selectivity. Con: Higher reagent cost, requires biphasic system. |

Part B: Fischer Esterification of 2-(2-chloroethoxy)acetic Acid

The conversion of the synthesized acid to its methyl ester is a classic Fischer esterification, an acid-catalyzed equilibrium reaction.

Causality and Mechanistic Insight: A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. Methanol, acting as a nucleophile, attacks this carbon. Subsequent proton transfers and elimination of a water molecule yield the ester. Using a large excess of methanol shifts the equilibrium towards the product side, maximizing the yield.

Experimental Protocol: Fischer Esterification [1][9]

-

Setup: Equip a round-bottom flask with a reflux condenser.

-

Charging: To the flask, add 2-(2-chloroethoxy)acetic acid (1.0 eq), anhydrous methanol (a large excess, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%).

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC.

-

Workup: Cool the mixture to room temperature. Remove the excess methanol under reduced pressure.

-

Neutralization & Extraction: Dissolve the residue in diethyl ether or ethyl acetate. Wash the organic solution sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude this compound. Purify by vacuum distillation.

Visualization: Two-Step Synthesis Workflow

Caption: Workflow for the two-step synthesis of this compound.

Pathway II: Direct Synthesis via Williamson Ether Synthesis

This route constructs the ether linkage directly, offering a more convergent and potentially more efficient synthesis. It is a classic example of the Williamson ether synthesis, a cornerstone of organic chemistry for forming C-O-C bonds.[5][11][12]

Causality and Mechanistic Insight: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][5] A strong base, such as sodium hydroxide, deprotonates the hydroxyl group of 2-chloroethanol to form a potent nucleophile, the corresponding alkoxide. This alkoxide then attacks the electrophilic carbon atom of methyl chloroacetate, displacing the chloride leaving group to form the ether bond.[5][13] For an efficient SN2 reaction, a primary alkyl halide (like methyl chloroacetate) is ideal, minimizing competing elimination reactions.[5][14]

Experimental Protocol: Williamson Ether Synthesis [1]

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Charging: To the flask, add 2-chloroethanol (1.0 eq) and methyl chloroacetate (1.0 eq).

-

Base Addition: Prepare a solution of sodium hydroxide (1.0 eq) in water and add it slowly to the reaction mixture. Note: The base deprotonates the alcohol in situ to form the nucleophilic alkoxide.

-

Reaction: Heat the mixture to reflux and maintain for 2-3 hours, or until TLC/GC analysis indicates the consumption of starting materials.

-

Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., diethyl ether).

-

Extraction: Separate the layers. Wash the organic layer with water and then with brine to remove any residual base and salts.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Visualization: Williamson Ether Synthesis Mechanismdot

References

- 1. This compound | 83881-47-4 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Cetirizine - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. nbinno.com [nbinno.com]

- 7. CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid - Google Patents [patents.google.com]

- 8. "An Improved Method For The Preparation Of 2 (2 Chloroethoxy) Acetic [quickcompany.in]

- 9. 2-(2-Chloroethoxy)acetic Acid|Research Chemical [benchchem.com]

- 10. 2-CHLOROETHOXY ACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. The Williamson Ether Synthesis [cs.gordon.edu]

- 12. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 13. Khan Academy [khanacademy.org]

- 14. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

An In-depth Technical Guide to Methyl 2-(2-chloroethoxy)acetate: Synthesis, Properties, and Applications

Introduction

In the landscape of modern pharmaceutical and chemical synthesis, the utility of a molecule is often defined by its structural versatility. Methyl 2-(2-chloroethoxy)acetate, a bifunctional organic compound, stands as a quintessential example of a highly valuable synthetic intermediate. Possessing both an ester and a reactive chloroalkane moiety, it serves as a critical building block for constructing more complex molecular architectures, most notably in the synthesis of active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, exploring its chemical identity, physicochemical properties, synthetic pathways, core applications, and essential safety and analytical protocols.

Chemical Identity and Nomenclature

A clear and unambiguous identification of a chemical entity is the foundation of scientific communication and safety. This section provides the standardized nomenclature and identifiers for this compound.

-

IUPAC Name: this compound[2]

-

CAS Number: 83881-47-4[3]

-

Molecular Formula: C₅H₉ClO₃[3]

-

Molecular Weight: 152.58 g/mol [4]

-

Common Synonyms:

Physicochemical Properties

Understanding the physical and chemical properties of a compound is paramount for its effective use in experimental design, process scale-up, and safety assessments. The key properties of this compound are summarized below.

| Property | Value | Source |

| Physical Form | Colorless to Yellow Liquid | [4] |

| Boiling Point | 98-99 °C (at 19 Torr) | [5] |

| Density | 1.2081 g/cm³ | [5] |

| Flash Point | 90.1°C | [5] |

| InChI Key | RDFIZBYHUOHTQI-UHFFFAOYSA-N | [4] |

| Storage Temperature | Refrigerator | [4] |

Synthesis Methodologies: A Mechanistic Perspective

The synthesis of this compound has evolved to optimize yield, purity, and environmental impact. The primary synthetic strategies involve either the formation of the ether linkage followed by esterification or the direct alkylation of a pre-existing acetate moiety. This section details the two most prevalent and field-proven synthetic routes.

Route 1: Williamson Ether Synthesis Pathway

This classic and robust method for ether formation remains a highly effective and scalable process for producing this compound.[6] The underlying principle is the Sₙ2 reaction between an alkoxide and an alkyl halide. The causality behind this choice of pathway lies in its high efficiency and the ready availability of the starting materials.

Workflow: Williamson Ether Synthesis

Caption: Williamson ether synthesis route to the target compound.

This protocol is designed to be a self-validating system, with clear steps for reaction, workup, and purification.

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloroethanol (1.0 eq) to a suitable solvent like anhydrous THF.

-

Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add a strong base, such as sodium hydroxide (1.1 eq), portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure the complete formation of the sodium 2-chloroethoxide. The formation of the alkoxide is critical as it generates the potent nucleophile required for the subsequent Sₙ2 reaction.

-

Sₙ2 Reaction: Cool the reaction mixture back to 0 °C and add a solution of methyl chloroacetate (1.0 eq) dropwise.

-

Reaction and Monitoring: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Extraction: Upon completion, cool the mixture to room temperature and quench the reaction by the slow addition of water. Extract the aqueous mixture three times with an organic solvent such as diethyl ether. Combine the organic layers.

-

Purification: Wash the combined organic layers with water and then with brine to remove inorganic impurities. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure this compound.[6]

Route 2: Oxidation and Esterification Pathway

An alternative and more environmentally friendly approach involves the oxidation of a precursor alcohol, 2-(2-chloroethoxy)ethanol, to the corresponding carboxylic acid, which is then esterified.[6] This route is often preferred in green chemistry applications as it can be performed in aqueous media, avoiding the use of volatile organic solvents.[6]

Workflow: Oxidation-Esterification

Caption: Two-step oxidation and esterification synthesis pathway.

A patented method describes the direct oxidation of 2-(2-chloroethoxy)ethanol using nitric acid in water.[7] The reaction proceeds at temperatures between 10 °C and 100 °C.[7] The resulting 2-(2-chloroethoxy)acetic acid is then isolated and subsequently esterified with methanol using a strong acid catalyst like sulfuric acid to yield the final product.[6] This method's trustworthiness is supported by its high reported yield for the acid formation step (~95%).[6]

Applications in Drug Development and Research

The primary significance of this compound lies in its role as a versatile precursor in the synthesis of complex molecules, particularly within the pharmaceutical industry.[6] Its bifunctional nature allows for sequential or orthogonal chemical modifications, making it an ideal starting point for multi-step syntheses.

Key Intermediate in the Synthesis of Cetirizine

This compound is a crucial intermediate in the synthesis of Cetirizine, a widely used second-generation antihistamine.[8] In the synthesis of Cetirizine, 1-(4-chlorophenylmethyl)-piperazine is alkylated with methyl (2-chloroethoxy)-acetate.[8] The chloroethoxy group undergoes nucleophilic substitution by the secondary amine of the piperazine ring. The resulting ester is then saponified (hydrolyzed) to yield the final carboxylic acid active ingredient, Cetirizine.[8]

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is critical for its application in research and pharmaceutical manufacturing. Several analytical techniques are employed for its characterization.

-

Gas Chromatography (GC): GC is the principal method used for assessing the purity of the compound and for quantifying residual starting materials or byproducts.[9][10] Detectors such as Flame Ionization Detection (FID) or Mass Spectrometry (MS) provide high sensitivity and specificity.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation and confirmation of the compound's identity. The spectra provide unambiguous information about the connectivity of atoms within the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present, such as the C=O stretch of the ester and the C-O-C stretch of the ether linkage.

Sample preparation for these analyses typically involves direct injection for GC and dissolution in a deuterated solvent (e.g., CDCl₃) for NMR.[11]

Safety, Handling, and Storage

Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Identification: this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] It may also be harmful if swallowed.[2]

-

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[12] All manipulations should be performed in a well-ventilated chemical fume hood.[13]

-

First Aid Measures:

-

Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, typically in a refrigerator as recommended.[4]

-

Spill Management: In case of a spill, absorb the material with an inert substance and place it in a suitable container for disposal. Ensure adequate ventilation.[12]

Conclusion

This compound is a chemical intermediate of significant value, underpinned by its versatile reactivity and crucial role in the synthesis of pharmaceuticals like Cetirizine. An understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for its safe and effective application in research and development. The choice between synthetic pathways, such as the Williamson ether synthesis or the oxidation-esterification route, allows chemists to balance factors of yield, scalability, and environmental impact, reflecting the broader goals of modern chemical science. As drug discovery continues to advance, the demand for such high-quality, reliable chemical building blocks will undoubtedly persist.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C5H9ClO3 | CID 15337474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. clearsynth.com [clearsynth.com]

- 4. This compound | 83881-47-4 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 83881-47-4 | Benchchem [benchchem.com]

- 7. CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid - Google Patents [patents.google.com]

- 8. Cetirizine - Wikipedia [en.wikipedia.org]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. env.go.jp [env.go.jp]

- 12. kmpharma.in [kmpharma.in]

- 13. echemi.com [echemi.com]

A Comprehensive Guide to the Safe Handling of Methyl 2-(2-chloroethoxy)acetate for Research and Development Professionals

Introduction: Methyl 2-(2-chloroethoxy)acetate is a valuable research chemical and building block in organic synthesis.[1] Its utility, however, is paired with a specific hazard profile that necessitates a robust understanding and implementation of safety protocols. This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth, field-proven framework for the safe handling, storage, and emergency management of this compound. The protocols herein are structured not merely as a list of rules, but as a self-validating system rooted in the principles of chemical causality and risk mitigation.

Section 1: Compound Identification and Physicochemical Profile

A foundational element of safe handling is a thorough understanding of the substance's physical and chemical identity. These properties dictate its behavior under various laboratory conditions and inform the necessary control measures.

| Property | Value | Source(s) |

| CAS Number | 83881-47-4 | [2][3][4][5] |

| Molecular Formula | C₅H₉ClO₃ | [2][3][5][6] |

| Molecular Weight | 152.57 g/mol | [1][2] |

| Appearance | Colorless to Yellow Liquid | [4] |

| Boiling Point | 98-99 °C (at 19 Torr) | [7][8] |

| Density | 1.2081 g/cm³ | [7][8] |

| Flash Point | 90.1°C | [7] |

| Recommended Storage | Refrigerator (2-8°C) | [4][8] |

Section 2: Hazard Analysis and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with specific warnings that must be understood in a practical laboratory context.[2] The primary hazards are associated with direct contact and inhalation.

| GHS Pictogram | Signal Word | Hazard Statements | Practical Implication for the Scientist |

|

| Warning | H302: Harmful if swallowed.[2] | Accidental ingestion can lead to acute toxicity. Food and drink must be strictly prohibited in the laboratory. |

| H315: Causes skin irritation.[2] | Direct contact with the skin can cause localized inflammation, redness, or dermatitis. This necessitates the mandatory use of chemically resistant gloves. | ||

| H319: Causes serious eye irritation.[2] | Splashes pose a significant risk, capable of causing serious, potentially lasting, eye damage. Appropriate eye protection is non-negotiable. | ||

| H335: May cause respiratory irritation.[2] | Vapors or aerosols can irritate the respiratory tract, leading to coughing or discomfort. All handling of the liquid must be performed within a certified chemical fume hood. |

Section 3: The Hierarchy of Controls: A Risk-Based Approach

Effective safety management is proactive, not reactive. The "Hierarchy of Controls" is a fundamental risk-management principle that prioritizes the most effective and reliable control measures. Applying this framework is critical to ensuring a safe environment when working with chemicals like this compound.

-

Engineering Controls: This is the most critical physical control for this compound. All procedures that may generate vapor or aerosol—including weighing, transferring, and use in reactions—must be conducted in a properly operating chemical fume hood with an average face velocity of at least 100 feet per minute.[9]

-

Administrative Controls: All personnel must be thoroughly trained on the specific hazards and handling procedures outlined in this guide and the corresponding Safety Data Sheet (SDS). A designated area within the lab should be demarcated for work with this chemical.

-

Personal Protective Equipment (PPE): While PPE is the last line of defense, it is mandatory. The subsequent section details the specific PPE protocol.

Section 4: Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE is a critical, self-validating system to prevent exposure.

Step-by-Step PPE Protocol:

-

Pre-Donning Inspection: Before any work, visually inspect all PPE for signs of degradation, tears, or defects.[10]

-

Gloves: Don two pairs of nitrile gloves ("double-gloving"). Nitrile offers good resistance to a wide range of chemicals, including halogenated esters.[11] Ensure cuffs are pulled over the sleeves of the lab coat.

-

Eye Protection: Wear chemical splash goggles that provide a full seal around the eyes.[5][9] Standard safety glasses are insufficient as they do not protect from splashes.

-

Body Protection: A flame-resistant lab coat with full-length sleeves is required.[5][9] For transfers of larger quantities (>100 mL), a chemically resistant apron should be worn over the lab coat.

-

Respiratory Protection: When used within a certified fume hood, additional respiratory protection is typically not required.[9] For spill cleanup or in the event of a ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[12][13]

-

Doffing: Remove PPE in a manner that avoids cross-contamination. Remove gloves first, turning them inside out. Remove the lab coat and goggles last. Wash hands thoroughly with soap and water after removing all PPE.[9]

Section 5: Handling and Storage Procedures

Adherence to meticulous handling and storage protocols is paramount to preventing accidental releases and maintaining chemical integrity.

Chemical Incompatibility

This compound can react hazardously with certain chemical classes. It is crucial to prevent contact with these substances during storage and experimentation. The ester functional group is susceptible to hydrolysis, while the chloroethoxy moiety can undergo nucleophilic substitution.[1]

Protocol: Standard Handling and Use

-

Preparation: Cordon off the work area. Ensure the fume hood is operational and uncluttered. Assemble all necessary equipment and reagents.

-

Weighing/Transfer: Perform all transfers within the fume hood. Use a ground and bonded container when transferring material to prevent static discharge.[14]

-

Reaction Setup: When adding to a reaction vessel, do so slowly. If the reaction is exothermic, have a cooling bath ready.

-

Post-Procedure: Tightly cap the source container immediately after use.[15] Decontaminate any surfaces that may have come into contact with the chemical.

Protocol: Storage

-

Location: Store in a designated refrigerator, clearly labeled for chemical storage.[4][8]

-

Container: Keep the container tightly sealed to prevent vapor leakage.[16]

-

Segregation: Do not store with incompatible materials, particularly strong oxidizing agents, acids, or bases.[14][15]

Section 6: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm to personnel and the environment.

Emergency Response Workflow

Protocol: First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][9]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][17] Seek medical advice if irritation persists.[17]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][18] Remove contact lenses if present and easy to do.[18] Seek immediate medical attention from an ophthalmologist.[19]

-

Ingestion: Do NOT induce vomiting.[18][20] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5][9]

Protocol: Fire Response

-

Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[5][21] A water spray can be used to cool fire-exposed containers.[12]

-

Key Hazards: The compound is combustible. Fire may produce toxic and irritating gases, including carbon monoxide, carbon dioxide, and hydrogen chloride.[9][22] Containers may explode if heated.[12][22]

-

Firefighter Protection: Responders must wear full protective equipment, including a self-contained breathing apparatus (SCBA).[9][12]

Section 7: Waste Disposal

All materials contaminated with this compound, including excess reagent, absorbent materials from spills, and empty containers, must be treated as hazardous waste.

-

Collection: Collect waste in a clearly labeled, sealed container.[9]

-

Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.

-

Disposal: Disposal must be conducted through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[16] Do not pour down the drain.[19][22]

References

- 1. This compound | 83881-47-4 | Benchchem [benchchem.com]

- 2. This compound | C5H9ClO3 | CID 15337474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 83881-47-4 [sigmaaldrich.com]

- 5. kmpharma.in [kmpharma.in]

- 6. chemscene.com [chemscene.com]

- 7. chembk.com [chembk.com]

- 8. 83881-47-4 CAS MSDS ((2-CHLORO-ETHOXY)-ACETIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. accelachem.com [accelachem.com]

- 10. trical.com.au [trical.com.au]

- 11. PPE [growsafe.co.nz]

- 12. conncoll.edu [conncoll.edu]

- 13. nj.gov [nj.gov]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. carlroth.com [carlroth.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. medline.com [medline.com]

- 20. images.thdstatic.com [images.thdstatic.com]

- 21. METHYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 22. fishersci.co.uk [fishersci.co.uk]

An In-Depth Technical Guide to the Material Safety of Methyl 2-(2-chloroethoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Dichotomous Reactivity

Methyl 2-(2-chloroethoxy)acetate (CAS No. 83881-47-4) is a bifunctional molecule of significant interest in the realm of pharmaceutical synthesis.[1] Its utility lies in the strategic orchestration of its two key reactive sites: a readily hydrolyzable methyl ester and a chloroethoxy moiety primed for nucleophilic substitution.[1] This dual reactivity makes it a valuable building block, most notably as a crucial intermediate in the synthesis of the second-generation antihistamine, Cetirizine.[2]

However, the very characteristics that make this compound a versatile synthetic tool also necessitate a profound understanding of its potential hazards. The presence of a chlorinated ether and an alkylating chloro group demands a rigorous and informed approach to its handling, storage, and disposal. This guide, intended for the discerning scientist, moves beyond a mere recitation of standard safety data sheet (MSDS) information. It aims to provide a deeper, mechanistic understanding of the risks associated with this compound, thereby empowering researchers to make informed decisions that ensure both experimental success and personal safety.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a substance is paramount to anticipating its behavior, both in a reaction vessel and in the unfortunate event of a release.

| Property | Value | Source |

| CAS Number | 83881-47-4 | [3] |

| Molecular Formula | C₅H₉ClO₃ | [3] |

| Molecular Weight | 152.57 g/mol | [3] |

| Appearance | Colorless to Yellow Liquid | |

| Boiling Point | 98-99 °C (at 19 Torr) | [4] |

| InChIKey | RDFIZBYHUOHTQI-UHFFFAOYSA-N | [3] |

The Hazard Profile: A Mechanistic Perspective

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

-

H302: Harmful if swallowed [5]

-

H315: Causes skin irritation [5]

-

H319: Causes serious eye irritation [5]

-

H335: May cause respiratory irritation [5]

Acute Toxicity and Irritation

The "harmful if swallowed" (H302) classification indicates a moderate acute oral toxicity. While a specific LD50 value is not authoritatively established, this classification suggests that ingestion of relatively small quantities could cause significant health effects.

The skin (H315) and serious eye (H319) irritation classifications are likely due to the compound's ability to react with and potentially damage epithelial tissues upon contact. The ester functionality can also undergo hydrolysis, particularly under acidic or basic conditions, to form 2-(2-chloroethoxy)acetic acid and methanol, which may contribute to the irritant effects.[7]

Respiratory irritation (H335) is a common hazard for volatile or aerosolized organic compounds. Inhalation of vapors or mists can lead to irritation of the nose, throat, and lungs.

Strategic Handling and Exposure Control: A Self-Validating System

Given the identified hazards, a multi-layered approach to handling and exposure control is essential. The following protocols are designed to be self-validating, meaning that adherence to them inherently minimizes risk.

Engineering Controls: The First Line of Defense

All manipulations of this compound should be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical protection against the inhalation of vapors and potential aerosols.[8] Work surfaces within the hood should be protected with disposable, absorbent liners to contain any minor drips or spills.[9]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE must be deliberate and based on the specific hazards of the compound.

-

Hand Protection: Due to the presence of a chlorinated hydrocarbon, standard latex or nitrile gloves may not provide sufficient protection against permeation. It is imperative to use gloves specifically rated for resistance to chlorinated organic compounds. Double gloving is a prudent practice, with the outer glove being removed and disposed of immediately after the handling procedure is complete.[10]

-

Eye and Face Protection: Chemical splash goggles that form a seal around the eyes are mandatory.[10] Given the "serious eye irritation" classification, a full-face shield should be worn over the goggles whenever there is a risk of splashing, such as during transfers of larger quantities or when reacting the compound under pressure.[11]

-

Body Protection: A lab coat is the minimum requirement. For procedures with a higher risk of splashing, a chemically resistant apron or a disposable coverall should be worn over the lab coat.[10]

Caption: Logical workflow for PPE selection based on identified hazards.

In the Laboratory: Synthesis and Reactivity Considerations

The primary use of this compound is as an alkylating agent in reactions such as the synthesis of Cetirizine.[2] This involves a nucleophilic substitution (Sₙ2) reaction where the chlorine atom is displaced.[1]

Exemplary Workflow: N-Alkylation in Cetirizine Synthesis

The synthesis of Cetirizine from 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine and this compound illustrates a typical application.[2]

Step-by-Step Protocol:

-

Reaction Setup: In a properly sized round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine and a suitable base (e.g., sodium carbonate) in an appropriate solvent (e.g., xylene).[2]

-

Addition of Alkylating Agent: Slowly add this compound to the reaction mixture. This addition should be done at a controlled rate to manage any potential exotherm.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]

-

Workup: Upon completion, cool the reaction mixture and perform an aqueous workup to separate the product from the inorganic salts and unreacted starting materials.[6]

-

Purification: The crude product is then purified, typically by column chromatography or recrystallization.

Caption: Experimental workflow for the N-alkylation step in Cetirizine synthesis.

Emergency Procedures: A Proactive Stance

Spill Response

In the event of a spill, immediate and decisive action is required.

Step-by-Step Spill Cleanup Protocol:

-

Alert and Evacuate: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated, if safe to do so.

-

Don PPE: Before attempting any cleanup, don the appropriate PPE as described above, including a respirator if the spill is large or in a poorly ventilated area.

-

Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[12]

-

Absorption: Apply the absorbent material to the spill, working from the outside in to prevent spreading.[12]

-

Collection: Carefully scoop the absorbed material into a labeled, sealable waste container.

-

Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination should be disposed of as hazardous waste.

-

Waste Disposal: Dispose of all contaminated materials (absorbents, PPE, cleaning materials) as hazardous chemical waste in accordance with institutional and local regulations.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[13]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[13]

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

Environmental Considerations and Disposal

The environmental fate of this compound is not well-documented in publicly available literature. However, its structure suggests several potential environmental pathways. The ester group is susceptible to hydrolysis, which would break the molecule down into 2-(2-chloroethoxy)acetic acid and methanol.[7] The biodegradability of chlorinated organic compounds can be highly variable.[5]

Disposal:

All waste containing this compound, including reaction residues, contaminated solvents, and cleanup materials, must be treated as hazardous waste. It should be collected in clearly labeled, sealed containers and disposed of through a licensed hazardous waste management company. Under no circumstances should this compound be disposed of down the drain.[15]

Conclusion: Knowledge as the Ultimate Protective Measure

This compound is a powerful tool in the arsenal of the synthetic chemist. Its value in constructing complex pharmaceutical agents is undeniable. However, its utility is intrinsically linked to its reactivity, which in turn dictates its hazard profile. By understanding the chemical principles behind its toxicity and reactivity, researchers can implement handling procedures and engineering controls that are not merely procedural, but are logically derived and scientifically sound. This in-depth approach to safety, grounded in expertise and a commitment to trustworthy practices, is the hallmark of a responsible and successful scientific endeavor.

References

- 1. Registration Dossier - ECHA [echa.europa.eu]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C5H9ClO3 | CID 15337474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Aerobic biodegradation of the chloroethenes: pathways, enzymes, ecology, and evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Registration Dossier - ECHA [echa.europa.eu]

- 7. scribd.com [scribd.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. scies.org [scies.org]

- 10. researchgate.net [researchgate.net]

- 11. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]

- 12. Registration Dossier - ECHA [echa.europa.eu]

- 13. m.youtube.com [m.youtube.com]

- 14. The environmental distribution and toxicity of short-chain chlorinated paraffins and underlying mechanisms: Implications for further toxicological investigation. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 15. Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2) – Department of Chemistry – UW–Madison [chem.wisc.edu]

A Technical Guide to the Solubility of Methyl 2-(2-chloroethoxy)acetate in Common Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-(2-chloroethoxy)acetate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes known physicochemical properties with predictive analysis and provides actionable experimental protocols for determining solubility in your own laboratory settings.

Introduction: Understanding the Molecule

This compound (CAS No. 83881-47-4) is a bifunctional molecule featuring both an ester and a chloroalkane functional group.[1] This structure makes it a valuable intermediate in various organic syntheses, particularly in the pharmaceutical industry.[1][2] A thorough understanding of its solubility is critical for its effective use in reaction chemistry, purification processes, and formulation development.

Physicochemical Properties of this compound

A molecule's solubility is fundamentally governed by its physical and chemical properties. The table below summarizes the key known properties of this compound, which collectively influence its interaction with various solvents.

| Property | Value | Source |

| Molecular Formula | C₅H₉ClO₃ | ChemScene[3], PubChem[4] |

| Molecular Weight | 152.58 g/mol | ChemScene[3], Sigma-Aldrich[5] |

| Appearance | Colorless to Yellow Liquid | Sigma-Aldrich[5][6] |

| Boiling Point | 98-99 °C (at 19 Torr) | ChemBK[7] |

| Density | 1.2081 g/cm³ | ChemBK[7] |

| Flash Point | 90.1°C | ChemBK[7] |

| Calculated LogP | 0.4148 - 0.6 | ChemScene[3], PubChem[4] |

| Hydrogen Bond Acceptors | 3 | ChemScene[3] |

| Hydrogen Bond Donors | 0 | ChemScene[3] |

| Topological Polar Surface Area (TPSA) | 35.53 Ų | ChemScene[3] |

Predicting Solubility: A Theoretical Framework

The molecule possesses both polar and non-polar characteristics:

-

Polar Features : The presence of an ester group and an ether linkage contributes to its polarity. The three oxygen atoms can act as hydrogen bond acceptors.[3]

-

Non-Polar Features : The ethyl chain and the methyl group contribute to its non-polar character.

The calculated LogP value (a measure of lipophilicity) is relatively low (0.4148 - 0.6), suggesting a degree of hydrophilicity and a preference for more polar environments.[3][4]

Based on this analysis, we can predict the following solubility behavior:

-

High Solubility is Expected in:

-

Polar Aprotic Solvents: Such as acetone, ethyl acetate, and tetrahydrofuran (THF), due to favorable dipole-dipole interactions.

-

Chlorinated Solvents: Such as dichloromethane and chloroform, due to structural similarities.

-

Alcohols: Such as methanol, ethanol, and isopropanol, which can interact with the polar regions of the molecule.

-

-

Moderate to Low Solubility is Expected in:

-

Water: The molecule's polarity suggests some water solubility, but the lack of hydrogen bond donors and the presence of the chloroethyl group may limit it.

-

Non-Polar Solvents: Such as hexane and toluene. The non-polar parts of the molecule will interact with these solvents, but the polar ester and ether groups will be disfavored.

-

The following diagram illustrates the key molecular features of this compound that influence its solubility.

References

- 1. This compound | 83881-47-4 | Benchchem [benchchem.com]

- 2. clearsynth.com [clearsynth.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C5H9ClO3 | CID 15337474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound | 83881-47-4 [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

The Versatile Intermediate: A Technical Guide to the Research Applications of Methyl 2-(2-chloroethoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(2-chloroethoxy)acetate, a bifunctional molecule featuring both an ester and a chloroalkane moiety, has emerged as a critical building block in modern organic synthesis. Its unique chemical architecture allows for a diverse range of chemical transformations, making it an invaluable precursor for the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. This technical guide provides an in-depth exploration of the potential research applications of this compound, with a primary focus on its well-documented role in the synthesis of the second-generation antihistamine, Cetirizine. Furthermore, this guide will delve into its broader synthetic utility, offering insights into reaction mechanisms, detailed experimental protocols, and potential applications in other areas of chemical research, including agrochemicals.

Introduction: Unveiling a Key Synthetic Building Block

This compound (CAS No. 83881-47-4) is an organic compound with the chemical formula C₅H₉ClO₃.[1] Its structure is characterized by a chloroethoxy group attached to a methyl acetate, rendering it a versatile reagent in organic synthesis.[2] The presence of two distinct reactive sites—the electrophilic carbon of the chloroethoxy group and the ester functionality—allows for sequential and controlled chemical modifications. The chlorine atom is a good leaving group, making the molecule susceptible to nucleophilic substitution, a key reaction in the construction of more complex molecules.[3] This bifunctional nature is the cornerstone of its utility as a precursor in the synthesis of Active Pharmaceutical Ingredients (APIs).[2][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 83881-47-4 | [2] |

| Molecular Formula | C₅H₉ClO₃ | [1] |

| Molecular Weight | 152.58 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [5] |

| Boiling Point | 98-99 °C (19 Torr) | [6] |

| Density | 1.2081 g/cm³ | [6] |

| Flash Point | 90.1 °C | [6] |

Core Application: Synthesis of Cetirizine, a Second-Generation Antihistamine

The most prominent and well-documented application of this compound is its pivotal role as a key intermediate in the synthesis of Cetirizine dihydrochloride.[1][4] Cetirizine is a potent and selective second-generation histamine H1 receptor antagonist widely used in the management of allergic rhinitis and chronic urticaria.[4]

The Synthetic Pathway to Cetirizine

The synthesis of Cetirizine from this compound involves a crucial N-alkylation step. In this reaction, this compound serves as the alkylating agent for 1-[(4-chlorophenyl)phenylmethyl]piperazine. This reaction is followed by the hydrolysis of the ester group to yield the final Cetirizine molecule.[4]

Caption: Synthetic Workflow for Cetirizine

Reaction Mechanism: A Closer Look at N-Alkylation

The N-alkylation of 1-[(4-chlorophenyl)phenylmethyl]piperazine with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon atom of the chloroethoxy group and displacing the chloride ion.

Caption: Mechanism of N-Alkylation

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of the Cetirizine ester intermediate, based on established synthetic routes.[7]

Materials:

-

1-[(4-chlorophenyl)phenylmethyl]piperazine

-

This compound

-

Anhydrous potassium carbonate (K₂CO₃)

-

Toluene

-

Water

Procedure:

-

To a solution of 1-[(4-chlorophenyl)phenylmethyl]piperazine in toluene, add anhydrous potassium carbonate.

-

Heat the mixture to reflux (approximately 110-115 °C).

-

Slowly add this compound to the refluxing mixture over a period of 1-2 hours.

-

Continue refluxing for 24-30 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Filter the inorganic salts and wash the filter cake with toluene.

-

Combine the filtrate and washings and wash with water to remove any remaining inorganic impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude Cetirizine ester intermediate.

-

The crude product can be further purified by column chromatography or used directly in the subsequent hydrolysis step.

Table 2: Representative Reaction Parameters and Yields

| Parameter | Value/Condition | Reference |

| Solvent | Toluene | [7] |

| Base | K₂CO₃ | [7] |

| Reaction Temperature | 110-115 °C (Reflux) | [7] |

| Reaction Time | 24-30 hours | [7] |

| Reported Yield | 27.8% - 47% | [7] |

Biological Context: Histamine H1 Receptor Antagonism

Cetirizine exerts its therapeutic effect by acting as a selective inverse agonist of the histamine H1 receptor.[2] Histamine, a key mediator in allergic reactions, binds to H1 receptors on various cells, triggering a signaling cascade that leads to the symptoms of allergy.[6]

Caption: Histamine H1 Receptor Signaling Pathway

Cetirizine, with its specific molecular structure derived from the incorporation of the this compound fragment, binds to the H1 receptor and stabilizes it in an inactive conformation.[2] This prevents histamine from binding and initiating the downstream signaling events, thereby alleviating allergic symptoms.

Broader Synthetic Potential and Future Directions

While the synthesis of Cetirizine is a major application, the reactivity of this compound opens doors to a wider range of synthetic possibilities.

Potential Applications in Agrochemical Synthesis

The structural motifs present in this compound are also found in various agrochemicals. Its utility as a building block for introducing ether linkages and ester functionalities makes it a candidate for the synthesis of novel herbicides, fungicides, and insecticides. While specific, large-scale applications in this sector are less documented than in pharmaceuticals, its potential as a versatile intermediate for creating libraries of new agrochemical candidates remains an active area of research.[4]

A Scaffold for Novel Drug Discovery

The bifunctional nature of this compound makes it an attractive starting material for the synthesis of diverse molecular scaffolds in drug discovery. The chloroethoxy moiety can be displaced by a variety of nucleophiles, such as amines, thiols, and alcohols, allowing for the introduction of a wide array of functional groups.[3] The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing further points of diversification. This versatility enables the construction of compound libraries for screening against various biological targets, potentially leading to the discovery of new therapeutic agents.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis with a proven track record in the pharmaceutical industry, most notably in the production of Cetirizine. Its straightforward reactivity, commercial availability, and bifunctional nature make it an ideal building block for constructing complex molecules. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the potential research applications of this compound are poised to expand, solidifying its importance as a key tool for chemists and drug development professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 83881-47-4 | Benchchem [benchchem.com]

- 5. Buy this compound | 83881-47-4 [smolecule.com]

- 6. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Methyl 2-(2-chloroethoxy)acetate as a Versatile Chemical Intermediate

Introduction: The Strategic Importance of a Bifunctional Building Block

In the landscape of modern organic synthesis, particularly within pharmaceutical and fine chemical development, the strategic selection of intermediates is paramount. Methyl 2-(2-chloroethoxy)acetate (CAS No. 83881-47-4) has emerged as a critical and versatile building block, valued for its bifunctional nature.[1] Its structure incorporates two key reactive sites: a terminal chloro group, which is an excellent leaving group for nucleophilic substitution, and a methyl ester, which can be readily hydrolyzed to a carboxylic acid.[2] This dual functionality allows for the sequential and controlled introduction of a flexible ethoxy-acetic acid side chain, a common motif in pharmacologically active molecules. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering field-proven insights for researchers, chemists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. This compound is a colorless to yellow liquid under standard conditions.[3]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 83881-47-4 | [1][3][4][5][6][7] |

| Molecular Formula | C₅H₉ClO₃ | [4][5][6][7][8] |

| Molecular Weight | 152.57 g/mol | [2][4][5] |

| Density | 1.2081 g/cm³ | [6] |

| Boiling Point | 98-99 °C (at 19 Torr) | [6] |

| Flash Point | 90.1 °C | [6] |

| IUPAC Name | This compound | [4][8] |

| InChI Key | RDFIZBYHUOHTQI-UHFFFAOYSA-N | [2][3][4] |

| Purity (Typical) | ≥97% | [3][7] |

| Storage | Refrigerator (4°C) | [3][7] |

Synthetic Pathways and Process Optimization

The synthesis of this compound has evolved to favor more efficient, scalable, and environmentally conscious routes.[2] The primary strategies involve either a direct etherification or a two-step oxidation-esterification sequence.

Route A: Williamson Ether Synthesis

This classical and robust method involves the nucleophilic substitution reaction between an alkali salt of 2-chloroethanol and methyl chloroacetate.[2] The choice of a strong base is critical for the deprotonation of 2-chloroethanol, forming the corresponding alkoxide which then acts as the nucleophile.

Protocol 1: Synthesis via Williamson Etherification [2]

-

To a stirred solution of 2-chloroethanol in a suitable aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) or sodium hydroxide (NaOH) at 0°C to form the sodium 2-chloroethoxide in situ.

-

Once the deprotonation is complete, slowly add methyl chloroacetate to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to reflux until TLC or GC-MS analysis indicates the consumption of the starting materials.

-

After cooling, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound.

Route B: Oxidation-Esterification Sequence

A more modern and often higher-yielding approach involves the oxidation of a precursor alcohol, 2-(2-chloroethoxy)ethanol, to the corresponding carboxylic acid, which is then esterified.[2] This route has been optimized using green chemistry principles.

2.2.1. Oxidation of 2-(2-chloroethoxy)ethanol

A patented and environmentally benign method utilizes nitric acid in an aqueous medium for the direct oxidation of 2-(2-chloroethoxy)ethanol.[2][9] This process avoids the use of volatile organic compounds (VOCs) and is suitable for large-scale production.[9]

Protocol 2: Nitric Acid-Mediated Oxidation [9]

-

Charge a reaction vessel with 2-chloroethoxy ethanol and water (typically 2-4 times the mass of the alcohol).

-

Slowly add nitric acid (10-65% concentration), with the molar ratio of nitric acid to alcohol being between 1 and 5.

-

Heat the reaction mixture to a temperature between 10°C and 100°C.

-

Maintain the temperature for 18-24 hours until the reaction is complete.

-

Upon completion, the resulting 2-(2-chloroethoxy)acetic acid can be isolated. This method reports yields as high as 95%.[2]

Alternative oxidation methods include using TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy) as a catalyst with an oxidant like calcium hypochlorite, achieving a 72% yield for the acid precursor.[2][10]

2.2.2. Esterification

The resulting 2-(2-chloroethoxy)acetic acid is then converted to its methyl ester via standard esterification procedures, most commonly Fischer esterification.[2]

Protocol 3: Fischer Esterification [2]

-

Dissolve the 2-(2-chloroethoxy)acetic acid in an excess of methanol, which serves as both the solvent and the reactant.

-

Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

-

After cooling, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).

-

Remove the excess methanol under reduced pressure.

-

Extract the product with an organic solvent, wash with water, dry, and purify as described in Protocol 1.

Synthesis Pathway Overview

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 83881-47-4 | Benchchem [benchchem.com]

- 3. This compound | 83881-47-4 [sigmaaldrich.com]

- 4. This compound | C5H9ClO3 | CID 15337474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. kmpharma.in [kmpharma.in]

- 6. chembk.com [chembk.com]

- 7. chemscene.com [chemscene.com]

- 8. clearsynth.com [clearsynth.com]

- 9. CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid - Google Patents [patents.google.com]

- 10. 2-CHLOROETHOXY ACETIC ACID synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Alkylation Reactions with Methyl 2-(2-chloroethoxy)acetate

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of Methyl 2-(2-chloroethoxy)acetate (CAS No: 83881-47-4) in alkylation reactions.[1][2][3][4] As a bifunctional reagent, this compound offers a versatile platform for the introduction of a 2-(methoxycarbonyl)ethoxyethyl moiety onto a variety of nucleophilic substrates. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for O-alkylation of phenols and N-alkylation of amines, and discuss the critical parameters that ensure successful and reproducible outcomes. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who seek to leverage this reagent's unique reactivity.

Introduction: The Synthetic Utility of this compound

This compound is a valuable building block in modern organic synthesis, primarily due to its dual reactive centers.[2] Its structure incorporates a reactive chloroalkane and a methyl ester, which can be manipulated in a sequential manner.[1] The chloroethoxy group serves as an efficient electrophile for alkylation reactions, while the methyl ester can be retained as a stable protecting group for a carboxylic acid, to be unmasked via hydrolysis in a later synthetic step.[1]

This bifunctionality is elegantly exploited in the pharmaceutical industry, most notably in the synthesis of Cetirizine, a widely used second-generation antihistamine.[1][5] In this context, this compound acts as the key alkylating agent to construct the core structure of the final active pharmaceutical ingredient (API).[1][2]

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 83881-47-4 | [3][4] |

| Molecular Formula | C₅H₉ClO₃ | [3][4] |

| Molecular Weight | 152.57 g/mol | [3] |

| Appearance | Colorless to Yellow Liquid | |

| Boiling Point | 98-99 °C (at 19 Torr) | [6] |

| Density | ~1.208 g/cm³ | [6] |

Core Reactivity and Mechanistic Considerations

The primary utility of this compound in alkylation stems from the electrophilic nature of the carbon atom bonded to the chlorine. The chlorine atom is an effective leaving group, making this site susceptible to attack by a wide range of nucleophiles.

The SN2 Alkylation Pathway

The predominant mechanism for these transformations is a bimolecular nucleophilic substitution (SN2) reaction.[1] In this process, a nucleophile (Nu:⁻) directly attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion (Cl⁻) in a single, concerted step. This is a versatile method for forming new carbon-heteroatom bonds, such as C-O (with phenols or alcohols) and C-N (with amines).[1]

Caption: General Sₙ2 mechanism for alkylation.

The choice of base is critical. For O-alkylation of phenols, a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is required to deprotonate the phenol, generating the more nucleophilic phenoxide ion. For N-alkylation of amines, the amine itself is often sufficiently nucleophilic, but an ancillary base may be added to scavenge the HCl generated during the reaction, preventing the formation of an unreactive ammonium salt.[7][8]

The Ester Moiety: A Latent Carboxylic Acid

A key strategic advantage of this reagent is that the methyl ester group is generally stable under the basic or neutral conditions used for the SN2 alkylation.[1] This allows the alkylation to proceed selectively at the chloroethoxy tail. In subsequent synthetic steps, the ester can be readily hydrolyzed under acidic or basic conditions to reveal the carboxylic acid functionality.[1] This two-stage approach is fundamental to its role in multi-step syntheses, such as that of Cetirizine.

Application Protocol: O-Alkylation of Phenols

This protocol describes a general procedure for the synthesis of methyl 2-(2-phenoxyethoxy)acetates from substituted phenols.

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Typical Molar Eq. |

| Substituted Phenol | Varies | Varies | 1.0 |

| This compound | 83881-47-4 | 152.57 | 1.1 - 1.5 |

| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 2.0 - 3.0 |

| Acetone or DMF | 67-64-1 / 68-12-2 | - | Solvent |

| Ethyl Acetate | 141-78-6 | - | Extraction |

| Brine (Saturated NaCl solution) | - | - | Washing |

| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | - | Drying |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted phenol (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and a suitable solvent (e.g., acetone or DMF, ~0.2 M concentration relative to the phenol).

-

Reagent Addition: Stir the suspension vigorously. Add this compound (1.2 eq.) to the mixture dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 80-100°C may be more appropriate) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Rinse the filter cake with a small amount of the reaction solvent.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).

-